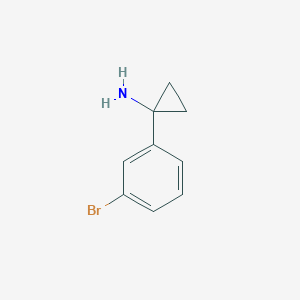

1-(3-Bromophenyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

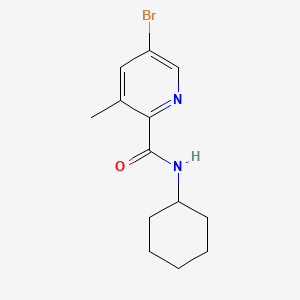

The compound "1-(3-Bromophenyl)cyclopropanamine" is not directly mentioned in the provided papers, but the papers do discuss related bromophenyl compounds and cyclopropane moieties. These compounds are of significant interest due to their presence in various bioactive molecules and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

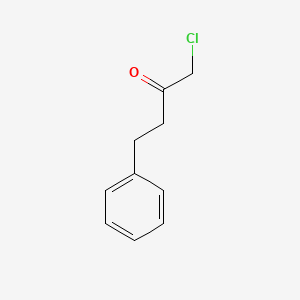

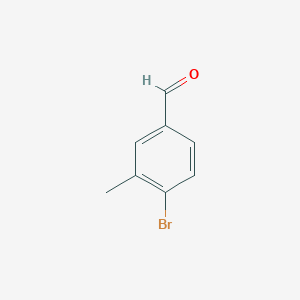

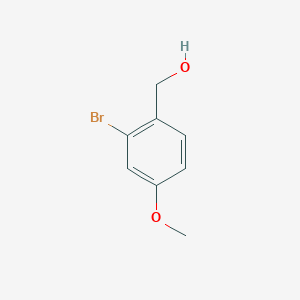

The synthesis of bromophenyl compounds with cyclopropane moieties is a topic of interest in several studies. For instance, the synthesis of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties was investigated for their inhibitory effects on carbonic anhydrase enzymes . Another study reported the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, demonstrating the formation of arylcyclopropanes, which could be related to the synthesis of "1-(3-Bromophenyl)cyclopropanamine" .

Molecular Structure Analysis

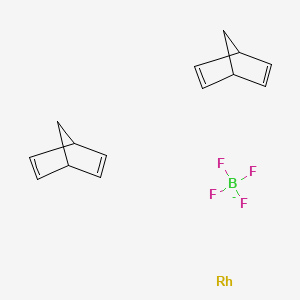

The molecular structures of bromophenyl compounds and cyclopropane derivatives have been characterized using X-ray crystallography in several studies. For example, the structural and coordination properties of a bidentate ligand with cyclopropyl groups were determined, providing insights into the cyclopropyl conjugation . This information is valuable for understanding the molecular structure of "1-(3-Bromophenyl)cyclopropanamine".

Chemical Reactions Analysis

The chemical reactivity of bromophenyl compounds with cyclopropane rings is highlighted in the literature. A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene was reported, showcasing the potential for complex cyclization reactions . Additionally, the ring-opening of cyclopropane with bromine was observed, which could be relevant to the reactivity of "1-(3-Bromophenyl)cyclopropanamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives with cyclopropane rings are not directly discussed in the provided papers. However, the luminescent properties of cyclometalated complexes containing bromophenyl groups were investigated, which could suggest interesting photophysical properties for related compounds like "1-(3-Bromophenyl)cyclopropanamine" .

Scientific Research Applications

CNS Disease Treatment

1-(3-Bromophenyl)cyclopropanamine has been investigated for its potential in treating various central nervous system (CNS) disorders. A study discusses its role in inhibiting lysine-specific demethylase-1 (LSD1), an enzyme involved in gene expression regulation through histone modification. This inhibition could be significant for conditions like schizophrenia, Alzheimer’s disease, and epilepsy (B. Blass, 2016).

Carbonic Anhydrase Inhibition

Compounds incorporating cyclopropane moieties, such as 1-(3-Bromophenyl)cyclopropanamine, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. These compounds showed promising inhibitory effects, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is a factor (M. Boztaş et al., 2015).

Catalytic Applications

The compound has also been explored in catalytic applications, such as cyclopropanation reactions. Studies have shown its utility in selective cyclopropanation of π bonds, highlighting its potential in synthetic chemistry (G. A. Mirafzal et al., 1998).

Enantioselective Synthesis

Its derivatives have been utilized in enantioselective synthesis processes, like the Mannich reactions, offering significant potential in the production of pharmaceuticals and fine chemicals (J. Bandar & T. Lambert, 2013).

Anticancer Potential

Some derivatives of 1-(3-Bromophenyl)cyclopropanamine have been investigated for their anticancer properties. For instance, certain bromophenol derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer drugs (Chuanlong Guo et al., 2018).

Monoamine Oxidase Inhibition

There is also research exploring its analogues as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurological conditions. These studies suggest its potential role in the treatment of psychiatric disorders and the study of neurotransmitter dynamics (C. Faler & M. Joullié, 2007).

Safety And Hazards

The safety information for 1-(3-Bromophenyl)cyclopropanamine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

1-(3-bromophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYJHQOBAKCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456191 |

Source

|

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)cyclopropanamine | |

CAS RN |

546115-65-5 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546115-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)